Morpholinoethylsulfonyl vs. Phenylsulfonyl Substitution: Impact on HIV-1 Integrase Inhibitor Potency
In a direct head-to-head comparison within the same study, substituting a phenylsulfonyl group with a morpholinoethylsulfonyl group led to a massive loss in antiviral potency. Compound 4f (phenylsulfonyl-substituted) showed an EC50 of 10.6 ± 1.0 nM against wild-type HIV-1, whereas the morpholinoethylsulfonyl analog (6v) exhibited an EC50 of 267.9 ± 68.8 nM—a 25-fold decrease in potency [1]. This demonstrates that the morpholinoethylsulfonyl motif is not universally beneficial and that its incorporation must be context-dependent, highlighting the need for precise procurement of the correct sulfonamide building block for specific SAR campaigns.
| Evidence Dimension | Antiviral potency (EC50 against wild-type HIV-1) |
|---|---|
| Target Compound Data | Compound 6v (morpholinoethylsulfonyl-substituted analog of the target building block): EC50 = 267.9 ± 68.8 nM |
| Comparator Or Baseline | Compound 4f (phenylsulfonyl-substituted analog): EC50 = 10.6 ± 1.0 nM |
| Quantified Difference | ~25-fold decrease in potency (267.9 nM vs. 10.6 nM) |
| Conditions | Single-round infectivity assay in TZM-bl cells; WT HIV-1 (pNL4-3); values are mean ± SD from triplicate experiments. |
Why This Matters
For researchers optimizing sulfonamide-based INSTIs, procurement of the morpholinoethylsulfonyl building block rather than a phenylsulfonyl alternative is critical for exploring this specific chemotype's SAR, despite its lower baseline potency.
- [1] Smith, S. J.; Zhao, X. Z.; Passos, D. O.; et al. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants. ACS Infect. Dis. 2021, 7, 1467–1482. View Source
